molecular formula C9H8N2O2 B186686 2-Methoxyquinazolin-4(3H)-one CAS No. 1011-24-1

2-Methoxyquinazolin-4(3H)-one

Cat. No.: B186686
CAS No.: 1011-24-1
M. Wt: 176.17 g/mol
InChI Key: VBTJLUHQGXNGAO-UHFFFAOYSA-N
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Description

2-Methoxyquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a methoxy group at the second position and a keto group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyquinazolin-4(3H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One efficient method utilizes graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-methoxyquinazolin-4-ol.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

2-Methoxyquinazolin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) phosphorylation, which is crucial in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

    Quinazolin-4(3H)-one: Lacks the methoxy group at the second position.

    2-Methylquinazolin-4(3H)-one: Has a methyl group instead of a methoxy group at the second position.

    2-Chloroquinazolin-4(3H)-one: Contains a chloro group at the second position.

Uniqueness: 2-Methoxyquinazolin-4(3H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may contribute to its interaction with specific molecular targets.

Properties

IUPAC Name

2-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTJLUHQGXNGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50322446
Record name 2-methoxyquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011-24-1
Record name 1011-24-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methoxyquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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